3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide
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Overview
Description
3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a pyrazole ring and a thietane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide typically involves the reaction of a pyrazole derivative with a thietane precursor under specific conditions. One common method involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a thietane sulfone in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the thietane ring may contribute to the compound’s overall stability and reactivity. The sulfone group can enhance the compound’s solubility and facilitate its interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A related compound with a similar pyrazole ring structure but lacking the thietane and sulfone groups.
3-Amino-5-methyl-1H-pyrazole: Another pyrazole derivative with different substituents on the pyrazole ring.
Uniqueness
3-(((1H-Pyrazol-3-yl)methyl)amino)thietane 1,1-dioxide is unique due to the presence of both the pyrazole and thietane rings, as well as the sulfone group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
1,1-dioxo-N-(1H-pyrazol-5-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C7H11N3O2S/c11-13(12)4-7(5-13)8-3-6-1-2-9-10-6/h1-2,7-8H,3-5H2,(H,9,10) |
InChI Key |
HFEDCAJWBIDSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NCC2=CC=NN2 |
Origin of Product |
United States |
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